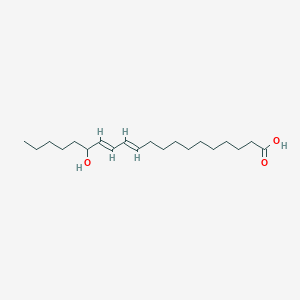
(11E,13e)-15-hydroxy-11,13-icosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11E,13e)-15-hydroxy-11,13-icosadienoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 15th carbon position. This compound is part of the hydroxy fatty acids family, which are known for their biological significance and potential therapeutic applications. The presence of conjugated double bonds and a hydroxyl group makes this compound unique and interesting for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (11E,13e)-15-hydroxy-11,13-icosadienoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable fatty acid precursor.
Hydroxylation: Introduction of the hydroxyl group at the 15th carbon position can be achieved using specific hydroxylating agents under controlled conditions.
Isomerization: The double bonds are introduced and positioned using specific catalysts and reaction conditions to ensure the correct (11E,13e) configuration.
Industrial Production Methods: Industrial production may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the desired compound. This method is advantageous due to its sustainability and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated or partially saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation Products: Various hydroxy and keto derivatives.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Chemistry:
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying reaction mechanisms involving polyunsaturated fatty acids.
Biology:
Cell Signaling: Plays a role in cell signaling pathways due to its structural similarity to other bioactive lipids.
Membrane Fluidity: Influences membrane fluidity and function in biological systems.
Medicine:
Therapeutic Potential: Investigated for its potential therapeutic effects in inflammatory and metabolic disorders.
Drug Development: Used in the development of new drugs targeting specific pathways.
Industry:
Biotechnology: Employed in biotechnological applications for the production of bio-based materials.
Nutraceuticals: Incorporated into nutraceutical products for its health benefits.
Mecanismo De Acción
The mechanism of action of (11E,13e)-15-hydroxy-11,13-icosadienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated double bonds allow it to participate in various biochemical reactions. It can modulate enzyme activity, influence gene expression, and interact with cell membrane receptors, thereby exerting its biological effects.
Comparación Con Compuestos Similares
(9Z,11E,13E)-octadecatrienoyl group: A fatty-acyl group derived from octadecatrienoic acid.
(9Z,11E,13E,15Z)-octadecatetraenoic acid: Another polyunsaturated fatty acid with multiple double bonds.
Uniqueness: (11E,13e)-15-hydroxy-11,13-icosadienoic acid is unique due to the presence of a hydroxyl group at the 15th position and its specific double bond configuration. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(11E,13E)-15-hydroxyicosa-11,13-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14+ |
Clave InChI |
ZTRWPEHMGCHTIT-XILAHJMDSA-N |
SMILES isomérico |
CCCCCC(/C=C/C=C/CCCCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


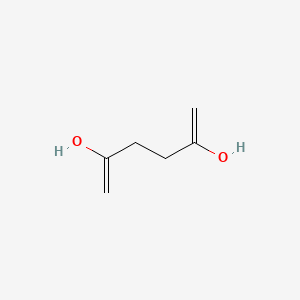
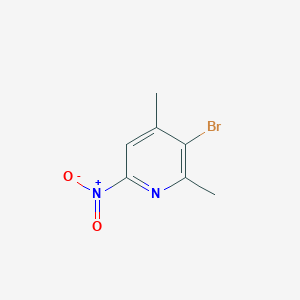
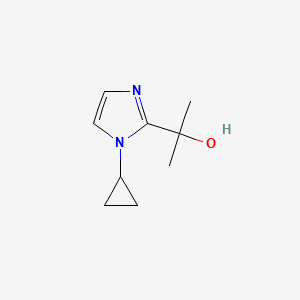
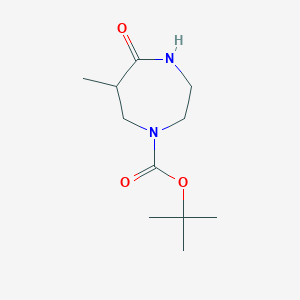
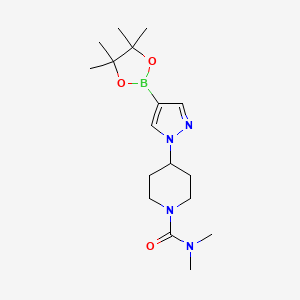
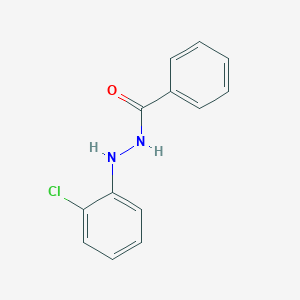

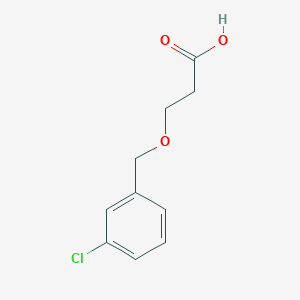
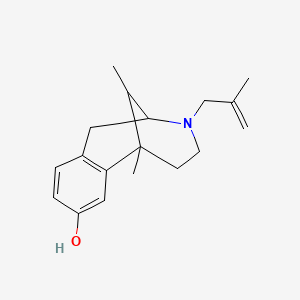
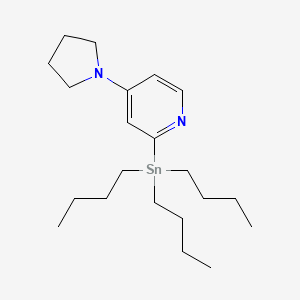
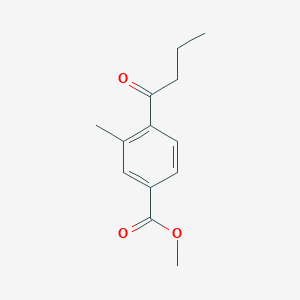
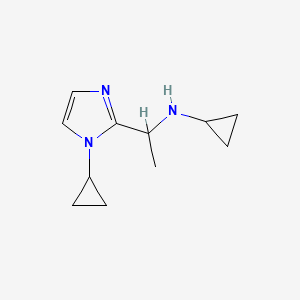
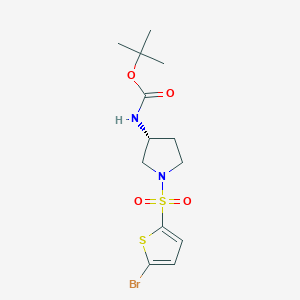
![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)
